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Introduction
Entinostat (also known as MS-275 and SNDX-275) is a synthetic benzamide derivative that has

emerged as a significant therapeutic candidate in the landscape of epigenetic modifiers. It is a

potent and selective inhibitor of Class I and IV histone deacetylases (HDACs), enzymes that

play a critical role in the regulation of gene expression. Dysregulation of HDAC activity is a

hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting

oncogenesis. By inhibiting these enzymes, Entinostat can restore normal gene expression

patterns, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. This

technical guide provides an in-depth overview of the discovery and development timeline of

Entinostat, its mechanism of action, and key data from pivotal preclinical and clinical studies.

Discovery and Development Timeline
Entinostat's journey from a laboratory compound to a clinically investigated anticancer agent

has been marked by extensive preclinical and clinical research. It is one of the benzamide-

containing HDAC inhibitors that has progressed to late-stage clinical trials for various

malignancies.

Early Development and Preclinical Studies:
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Initial Synthesis: Entinostat was developed as a synthetic benzamide derivative.

Preclinical Evaluation: Extensive in vitro and in vivo preclinical studies demonstrated its

potent anti-tumor activity across a range of human tumor cell lines and xenograft models,

including those for lung, prostate, breast, pancreas, and renal cell carcinoma.[1] These early

studies established its mechanism as a selective Class I HDAC inhibitor and provided the

rationale for clinical investigation.

Clinical Development:

Phase I Trials: Early clinical trials focused on establishing the safety, tolerability,

pharmacokinetics, and pharmacodynamics of Entinostat. These studies explored various

dosing schedules, including daily and weekly administrations, with the weekly schedule

being found to be well-tolerated.[1] For instance, a Phase I study in patients with advanced

solid tumors or lymphoma determined dose-limiting toxicities and helped establish a

recommended Phase II dose.[1] Another Phase I trial evaluated Entinostat in combination

with 13-cis-retinoic acid, establishing a recommended Phase II dose of 4 mg m⁻² once

weekly for the combination.[2]

Phase II Trials: Numerous Phase II trials have evaluated Entinostat's efficacy, both as a

monotherapy and in combination with other agents, in various cancers. A key randomized

Phase II study, ENCORE 301, showed that the addition of Entinostat to the aromatase

inhibitor exemestane improved overall survival in patients with hormone receptor-positive

advanced breast cancer.[3]

Phase III Trials: Based on promising Phase II results, the E2112 (NCT02115282) Phase III

trial was initiated to confirm the overall survival benefit of Entinostat in combination with

exemestane in advanced HR+ breast cancer.[1][3] More recently, a Phase III trial in China

(EOC103A3101) led to the approval of Entinostat by China's National Medical Products

Administration (NMPA) for HR+/HER2- advanced breast cancer that has relapsed or

progressed on endocrine therapy.[4]

Mechanism of Action
Entinostat selectively inhibits Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11)

histone deacetylases.[1][5] Its primary mechanism involves the following key processes:
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Histone Hyperacetylation: HDACs remove acetyl groups from lysine residues on histones,

leading to a more compact chromatin structure and transcriptional repression. By inhibiting

HDACs, Entinostat causes an accumulation of acetylated histones. This "opens up" the

chromatin, making it more accessible to transcription factors and allowing for the expression

of previously silenced genes.[5][6]

Reactivation of Tumor Suppressor Genes: A primary consequence of histone

hyperacetylation is the reactivation of tumor suppressor genes, such as the cyclin-dependent

kinase inhibitors p21 and p27.[5][7] This leads to cell cycle arrest, typically at the G1 phase,

and inhibits cancer cell proliferation.[5][7][8]

Induction of Apoptosis: Entinostat can induce programmed cell death (apoptosis) through

both intrinsic and extrinsic pathways. It has been shown to down-regulate anti-apoptotic

proteins like Bcl-xL and Mcl-1, and up-regulate pro-apoptotic proteins such as Bim1.[7][8][9]

Modulation of Non-Histone Proteins: Beyond histones, HDACs also deacetylate a variety of

other proteins, including transcription factors and signaling molecules. By inhibiting HDACs,

Entinostat can alter the function of these proteins, impacting various cellular processes

crucial for cancer progression.[5]

Immunomodulation: Entinostat has demonstrated significant immunomodulatory activity. It

can enhance anti-tumor immune responses by targeting and downregulating

immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells

(MDSCs).[1][3] This activity makes it a promising candidate for combination therapies with

immunotherapies like checkpoint inhibitors.

Signaling Pathways Modulated by Entinostat
Entinostat's anticancer effects are mediated through its influence on several critical signaling

pathways.
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Caption: Mechanism of action of Entinostat in a cancer cell.
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Entinostat.

Table 1: Preclinical In Vitro Activity of Entinostat

Cell Line Cancer Type IC50 Value (nM) Reference

HD-MB03
Medulloblastoma

(MYC-amplified)
575 [10]

MED8A
Medulloblastoma

(MYC-amplified)
672.5 [10]

Table 2: Key Phase III Clinical Trial Results (Entinostat + Exemestane)

Trial
Identifier

Patient
Populatio
n

Primary
Endpoint

Result
(Entinost
at Arm)

Result
(Placebo
Arm)

Hazard
Ratio
(HR)

Referenc
e

EOC103A3

101

HR+/HER2

- Advanced

Breast

Cancer

(Chinese

patients)

Progressio

n-Free

Survival

(PFS)

6.32

months

3.72

months
0.76 [4]

EOC103A3

101

HR+/HER2

- Advanced

Breast

Cancer

(Chinese

patients)

Overall

Survival

(OS)

38.55

months

~29.5

months
0.75 [4]

Table 3: Common Adverse Events (Grade 3/4) in Clinical Trials
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Adverse Event Frequency Notes Reference

Neutropenia Common
Manageable

hematologic toxicity
[3][11]

Thrombocytopenia Common
Manageable

hematologic toxicity
[3]

Anemia Reported
Dose-limiting toxicity

at 5 mg m⁻²
[2][11]

Fatigue Common Mostly Grade 1 or 2 [2][3]

Hyponatremia Reported
Dose-limiting toxicity

at 5 mg m⁻²
[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for key experiments used in the evaluation of Entinostat.

In Vitro Cell Proliferation Assay
Objective: To determine the concentration of Entinostat that inhibits cell growth by 50%

(IC50).

Methodology:

Cell Culture: Human cancer cell lines (e.g., HD-MB03, MED8A medulloblastoma cells) are

cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and

maintained at 37°C in a humidified atmosphere of 5% CO2.[10]

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The

following day, cells are treated with a serial dilution of Entinostat (e.g., twofold dilution

series) or DMSO as a vehicle control.[10]

Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.[10]
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Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT

or CellTiter-Glo® Luminescent Cell Viability Assay. The absorbance or luminescence,

which correlates with the number of viable cells, is measured using a plate reader.

Data Analysis: The results are normalized to the DMSO control. The IC50 values are

calculated by fitting the dose-response data to a nonlinear regression curve using

appropriate software (e.g., GraphPad Prism).[10]

Western Blot Analysis for Histone Acetylation
Objective: To confirm the mechanism of action of Entinostat by detecting changes in histone

acetylation.

Methodology:

Cell Treatment and Lysis: Cells are treated with Entinostat or vehicle control for a specified

time. After treatment, cells are washed with PBS and lysed using RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

BCA protein assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a

polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum

albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for

acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin

or total Histone H3).

Detection: After washing, the membrane is incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody. The protein bands are visualized using an

enhanced chemiluminescence (ECL) detection system.

Phase I "3+3" Dose-Escalation Trial Design
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Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II

dose (RP2D) of a new drug combination.

Methodology:

Patient Cohorts: Patients are enrolled in cohorts of three.[11]

Dose Escalation: The first cohort receives the starting dose level of the investigational

drug (e.g., Entinostat at 3 mg orally per week).[11]

Dose-Limiting Toxicity (DLT) Assessment: Patients are monitored for a predefined period

(typically the first cycle of treatment) for DLTs.

Escalation Rules:

If 0 of 3 patients experience a DLT, the dose is escalated for the next cohort.

If 1 of 3 patients experiences a DLT, three more patients are enrolled at the same dose

level. If 1 of the total 6 patients experiences a DLT, the dose is escalated. If ≥2 of 6

experience a DLT, the dose is considered to have exceeded the MTD.

If ≥2 of the first 3 patients experience a DLT, the dose is considered to have exceeded

the MTD.

MTD Definition: The MTD is defined as the highest dose level at which fewer than one-

third of patients experience a DLT. The RP2D is often the MTD or a lower, better-tolerated

dose.

Development Timeline Visualization
The following diagram provides a visual summary of the key milestones in the development of

Entinostat.
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Caption: Key milestones in the discovery and development of Entinostat.

Conclusion
Entinostat represents a successful example of targeted epigenetic therapy. Its development

has been guided by a strong preclinical rationale and a systematic clinical evaluation process.

As a selective Class I/IV HDAC inhibitor, it modulates gene expression to exert potent anti-

tumor effects, including cell cycle arrest and apoptosis. Furthermore, its immunomodulatory

properties open new avenues for combination therapies, particularly with immune checkpoint

inhibitors. The recent regulatory approval in China for advanced breast cancer underscores its

clinical potential. Ongoing and future research will continue to define the optimal use of

Entinostat in the treatment of various malignancies, aiming to overcome drug resistance and

improve patient outcomes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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